molecular formula C14H19ClN6 B1402583 (6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride CAS No. 1361118-63-9

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

Cat. No. B1402583
M. Wt: 306.79 g/mol
InChI Key: BTSBWQQAUNLQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride, otherwise known as 6MPP-Pyrazin-2-amine hydrochloride, is a synthetic compound used in scientific research. It is a derivative of the pyrimidine family of molecules and is structurally related to the compound pyrazinamide. 6MPP-Pyrazin-2-amine hydrochloride has been used in a variety of research applications, including biochemical and physiological studies. The compound has a wide range of advantages and limitations when used in laboratory experiments, and there are a number of potential future directions for its use.

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

The compound "(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride" has notable implications in the field of heterocyclic chemistry. Research has demonstrated its use in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, highlighting its role in the creation of complex chemical structures (Paronikyan et al., 2016). Additionally, its derivatives have been studied for their potential antibacterial activity, as exemplified by the synthesis and evaluation of piperidine-containing pyrimidine imines and thiazolidinones (Merugu, Ramesh, & Sreenivasulu, 2010).

Applications in Organic Synthesis

The compound is also integral in organic synthesis processes. It has been used in the formation of complex organic molecules such as triazaphenalenes, pyrimidines, and pyridines through domino reactions, showcasing its versatility in chemical synthesis (Pratap et al., 2007). Moreover, its involvement in the synthesis of a wide array of pyridine and pyrimidine derivatives, incorporating a (thio)pyrimidine moiety, underscores its utility in producing a diverse range of chemicals (Ho & Suen, 2013).

Contribution to Medicinal Chemistry

In medicinal chemistry, the compound finds its use in the synthesis of pyrazole heterocyclics, which have been evaluated for their insecticidal and antibacterial potential, indicating the compound's significance in the development of new pharmaceuticals and pesticides (Deohate & Palaspagar, 2020). It also plays a role in the synthesis of congested pyridines and pyrimidines, offering potential for creating complex molecular architectures for various applications (Pratap, Kumar, & Ram, 2007).

properties

IUPAC Name

6-methyl-2-piperidin-3-yl-N-pyrazin-2-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6.ClH/c1-10-7-12(19-13-9-16-5-6-17-13)20-14(18-10)11-3-2-4-15-8-11;/h5-7,9,11,15H,2-4,8H2,1H3,(H,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSBWQQAUNLQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 2
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 3
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 4
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 5
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride
Reactant of Route 6
(6-Methyl-2-piperidin-3-yl-pyrimidin-4-yl)-pyrazin-2-yl-amine hydrochloride

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